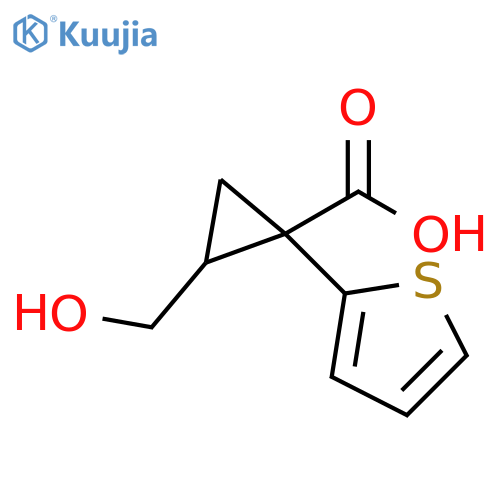Cas no 1547833-10-2 (Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)-)

1547833-10-2 structure
商品名:Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)-
Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)-
- 2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylicacid
- AKOS021303542
- 2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid
- 1547833-10-2
- EN300-1153808
-
- インチ: 1S/C9H10O3S/c10-5-6-4-9(6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12)
- InChIKey: RSHVMEQKWXDNCG-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=CC=2)(C(O)=O)CC1CO
計算された属性
- せいみつぶんしりょう: 198.03506535g/mol
- どういたいしつりょう: 198.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 85.8Ų
じっけんとくせい
- 密度みつど: 1.455±0.06 g/cm3(Predicted)
- ふってん: 399.4±22.0 °C(Predicted)
- 酸性度係数(pKa): 4.30±0.50(Predicted)
Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1153808-0.05g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 0.05g |
$827.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-0.5g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 0.5g |
$946.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-5.0g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-1.0g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-0.25g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 0.25g |
$906.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-2.5g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 2.5g |
$1931.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-10.0g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1153808-0.1g |
2-(hydroxymethyl)-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid |
1547833-10-2 | 0.1g |
$867.0 | 2023-05-23 |
Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)- 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1547833-10-2 (Cyclopropanecarboxylic acid, 2-(hydroxymethyl)-1-(2-thienyl)-) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
